8-Methoxy-6-carboxycarbostyril
Description
8-Methoxy-6-carboxycarbostyril is a quinolin-2-one (carbostyril) derivative featuring a methoxy group at position 8 and a carboxylic acid moiety at position 5. The carboxylic acid group at position 6 enhances solubility and facilitates interactions with biological targets, while the methoxy substituent at position 8 may influence electronic properties and metabolic stability .
Properties
Molecular Formula |
C11H9NO4 |
|---|---|
Molecular Weight |
219.19 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H9NO4/c1-16-8-5-7(11(14)15)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13)(H,14,15) |
InChI Key |
JGKCLWXSVHPCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CC(=O)N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs in the Carbostyril/Quinolone Family
6-Methoxy-4-quinolinecarboxylic Acid
- Structure: Methoxy at position 6, carboxylic acid at position 4 on a quinoline core.
- Key Differences : The positional shift of the carboxylic acid (C6 vs. C4) alters hydrogen-bonding capabilities and bioavailability. Studies suggest that C6-carboxylic acids exhibit stronger binding to metalloenzymes compared to C4 analogs .
- Synthesis: Unlike 8-Methoxy-6-carboxycarbostyril, which is synthesized via cyclization of 4-methyl-2,5-dimethoxyaniline precursors (), 6-Methoxy-4-quinolinecarboxylic acid is typically derived from Pfitzinger reactions.
8-Amino-6-methoxyquinoline
- Structure: Methoxy at C6 and amino at C8 on a quinoline scaffold.
- Functional Comparison: The amino group at C8 increases basicity, contrasting with the electron-withdrawing carboxylic acid in this compound. This substitution is common in antimalarial agents (e.g., primaquine derivatives) .
Functional Group Analogs
Methyl 6-Formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate
- Structure : Chromene core with formyl (C6), methoxy (C8), and ester (C4) groups.
- Comparison: The chromene ring (oxygen-containing) versus carbostyril’s nitrogen-containing quinoline core impacts aromaticity and reactivity. The ester group (vs. carboxylic acid) reduces polarity, affecting membrane permeability in drug design .
2'-Methoxy-6'-methylbiphenyl-3-carboxylic Acid
- Structure : Biphenyl system with methoxy (C2') and carboxylic acid (C3) groups.
- Key Differences : The biphenyl backbone offers greater conformational flexibility compared to the planar carbostyril structure. This compound is used as a pharmaceutical impurity reference standard, highlighting its role in quality control vs. the therapeutic focus of carbostyrils .
Physicochemical and Pharmacological Comparisons
| Compound | Core Structure | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|---|
| This compound | Quinolin-2-one | C8-OCH₃, C6-COOH | ~247.2 g/mol* | Antimicrobial research |
| 6-Methoxy-4-quinolinecarboxylic Acid | Quinoline | C6-OCH₃, C4-COOH | ~219.2 g/mol | Enzyme inhibition studies |
| Methyl 6-formyl-8-methoxy-2-oxo-2H-chromene-4-carboxylate | Chromene | C6-CHO, C8-OCH₃, C4-COOCH₃ | ~292.3 g/mol | Synthetic intermediate |
| 8-Amino-6-methoxyquinoline | Quinoline | C8-NH₂, C6-OCH₃ | ~190.2 g/mol | Antimalarial agents |
*Calculated based on formula C₁₁H₉NO₄.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
